molecular formula C21H19Cl2FN6O2 B2823977 Ravoxertinib hydrochloride CAS No. 2070009-58-2

Ravoxertinib hydrochloride

Número de catálogo B2823977
Número CAS: 2070009-58-2
Peso molecular: 477.32
Clave InChI: RMNVBUVHPAETTJ-GMUIIQOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ravoxertinib hydrochloride is an orally bioavailable and selective inhibitor for ERK kinase activity. It has IC50 values of 6.1 nM and 3.1 nM for ERK1 and ERK2, respectively . It is also known by the synonym GDC-0994 .


Molecular Structure Analysis

The molecular formula of Ravoxertinib hydrochloride is C21H19Cl2FN6O2 . Its molecular weight is 477.32 . The IUPAC name is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one hydrochloride .

Aplicaciones Científicas De Investigación

Transdermal Delivery Optimization

Ravoxifene hydrochloride, effective in treating invasive breast cancer and osteoporosis in post-menopausal women, faces challenges with oral bioavailability. Research by (Mahmood, Taher, & Mandal, 2014) focused on developing transfersomes for transdermal delivery to improve bioavailability. This study showcased significant enhancement in drug permeation and deposition in the skin, offering a potential alternative to oral delivery.

Quality Control via HPLC Analysis

In a study by (Trontelj, Vovk, Bogataj, & Mrhar, 2005), a high-performance liquid chromatography (HPLC) method was developed for raloxifene hydrochloride detection, providing a tool for routine quality control in pharmaceutical preparations. This method demonstrated high accuracy and precision, suitable for drug content determination and dissolution studies.

Nanoemulsion Preconcentrates

Elsheikh et al. (2012) explored (Elsheikh, Elnaggar, Gohar, & Abdallah, 2012) raloxifene-loaded self-nanoemulsifying drug-delivery systems (SNEDDS) to enhance oral delivery to endocrine target organs. This study found significant enhancement in RLX uptake by endocrine organs, suggesting a potential for improved drug delivery.

Improved Dissolution and Intestinal Permeation

Komala, Janga, Jukanti, Bandari, & Vijayagopal (2015) investigated (Komala, Janga, Jukanti, Bandari, & Vijayagopal, 2015) raloxifene hydrochloride-loaded liquisolid compacts, aiming to improve its dissolution behavior and intestinal permeation. The study indicated enhanced dissolution performance and drug absorption, highlighting the utility of liquisolid systems for improving oral delivery of drugs with poor bioavailability.

Cognitive Function and Mood in Postmenopausal Women

A study by (Nickelsen, Lufkin, Riggs, Cox, & Crook, 1999) assessed raloxifene hydrochloride's effects on cognition and mood in postmenopausal women. They found no significant impact on cognitive function or mood, suggesting its safety in these aspects.

Formulation and Evaluation of SNEDDS

Gayathri, Ramana, and Rama rao (2021) developed raloxifene-loaded self-nanoemulsifying systems (Gayathri, Ramana, & Rama rao, 2021) with the aim of improving its bioavailability. The optimized formulation demonstrated significant drug release enhancement, indicating potential for better drug delivery.

Antitumor Activity Enhancement in Breast Cancer Cells

Badr-Eldin et al. (2021) focused on developing optimized RLX-loaded semisolid self-nanoemulsifying systems for breast cancer treatment (Badr-Eldin, Aldawsari, Ahmed, Alhakamy, Neamatallah, Okbazghi, & Fahmy, 2021). This study revealed significant inhibition of breast cancer cell proliferation, suggesting enhanced antitumor activity of raloxifene.

Nanostructured Lipid Carriers for Transdermal Delivery

Puro, Athawale, and Pandya (2020) investigated nanostructured lipid carriers (NLC) for transdermal delivery of raloxifene (Puro, Athawale, & Pandya, 2020). They found increased drug penetration when incorporated into nanogel, suggesting NLCs as a superior alternative for oral delivery of low bioavailable drugs like raloxifene.

Mecanismo De Acción

Target of Action

Ravoxertinib hydrochloride, also known as GDC-0994, is a novel small-molecule inhibitor that primarily targets Extracellular signal-regulated kinase 1 and 2 (Erk1/2) . Erk1/2 are key proteins in the MAPK/ERK pathway, which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression .

Mode of Action

Ravoxertinib hydrochloride acts by inhibiting the activity of Erk1/2 . By doing so, it prevents the phosphorylation of Erk1/2, a process that is significantly increased in certain pathological conditions . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by ravoxertinib hydrochloride is the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cellular surface to the DNA in the nucleus. It plays a key role in the regulation of diverse cellular processes, including growth, proliferation, differentiation, and survival . By inhibiting Erk1/2, ravoxertinib hydrochloride disrupts this pathway, potentially affecting these cellular processes .

Pharmacokinetics

It is known that the compound is orally bioavailable . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Ravoxertinib hydrochloride’s inhibition of Erk1/2 has been shown to have several effects at the molecular and cellular levels. For instance, it can attenuate increases in Erk1/2 phosphorylation, improve long-term neurologic deficits, and decrease the expression of apoptosis-related and necroptosis-related factors . Moreover, it can attenuate neurobehavioral deficits, blood-brain barrier damage, and cerebral edema .

Action Environment

The action, efficacy, and stability of ravoxertinib hydrochloride can be influenced by various environmental factors. For example, the pathological environment in which the drug is used can affect its action. In a study involving a rat model of subarachnoid hemorrhage, ravoxertinib hydrochloride was found to improve long-term neurologic deficits . .

Safety and Hazards

Ravoxertinib hydrochloride is a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNVBUVHPAETTJ-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ravoxertinib hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.